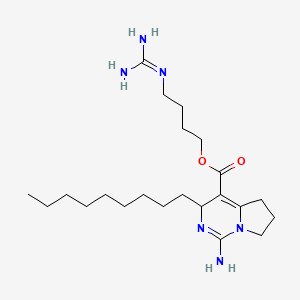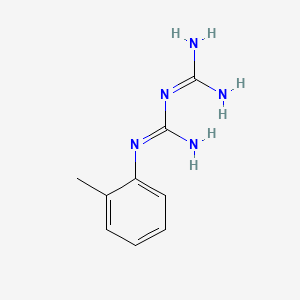
1-(邻甲苯基)双胍
描述
1-(o-Tolyl)biguanide is a chemical compound with the molecular formula C9H13N5. It is known for its use as a ligand in the synthesis of various metal complexes and has applications in different fields such as polymer chemistry, cosmetics, and pharmaceuticals. The compound is characterized by its white to almost white powder or crystalline form and has a melting point of approximately 143-145°C [2][2].
科学研究应用
1-(o-Tolyl)biguanide has a wide range of scientific research applications:
作用机制
Target of Action
1-(o-Tolyl)biguanide is a chemical compound that has been used in various applications, including as a ligand in the synthesis of new vanadyl complexes . .
Mode of Action
It has been used as a ligand in the synthesis of new vanadyl complexes , suggesting that it may interact with metal ions in its active form
Biochemical Pathways
It has been used in the synthesis of vanadyl complexes , which are involved in various biochemical processes
Result of Action
It has been used in the synthesis of vanadyl complexes , suggesting that it may have a role in the formation of these complexes
生化分析
Biochemical Properties
1-(o-Tolyl)biguanide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to form complexes with copper ions, which exhibit antibacterial, antifungal, and antitumor activities . These complexes interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The nature of these interactions involves coordination bonds between the nitrogen atoms of 1-(o-Tolyl)biguanide and the metal ions, resulting in changes in the enzyme’s active site and subsequent biochemical effects.
Cellular Effects
1-(o-Tolyl)biguanide influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the copper complexes of 1-(o-Tolyl)biguanide have shown significant antitumor activity against HeLa tumor cells . This compound can modulate cell signaling pathways by interacting with key proteins and enzymes, leading to altered gene expression and metabolic flux. These effects are crucial for understanding the potential therapeutic applications of 1-(o-Tolyl)biguanide in cancer treatment and other diseases.
Molecular Mechanism
The molecular mechanism of 1-(o-Tolyl)biguanide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms coordination complexes with metal ions, such as copper, which can inhibit or activate specific enzymes . These interactions lead to changes in the enzyme’s conformation and activity, resulting in altered biochemical pathways. Additionally, 1-(o-Tolyl)biguanide can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular functions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(o-Tolyl)biguanide change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also exhibit biological activity . Long-term exposure to 1-(o-Tolyl)biguanide in in vitro or in vivo studies has demonstrated sustained effects on cellular functions, including prolonged inhibition of bacterial growth and tumor cell proliferation. These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 1-(o-Tolyl)biguanide vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit significant antibacterial, antifungal, and antitumor activities . High doses can lead to toxic or adverse effects, including cytotoxicity and organ damage. These dosage-dependent effects are crucial for determining the therapeutic window and safety margins of 1-(o-Tolyl)biguanide in potential clinical applications.
Metabolic Pathways
1-(o-Tolyl)biguanide is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s interaction with copper ions plays a significant role in its metabolic effects, as the resulting complexes can modulate enzyme activity and metabolic flux . These interactions can lead to changes in metabolite levels and overall cellular metabolism, highlighting the importance of understanding the metabolic pathways of 1-(o-Tolyl)biguanide for its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(o-Tolyl)biguanide within cells and tissues involve specific transporters and binding proteins. The compound’s interaction with metal ions, such as copper, can influence its localization and accumulation in specific cellular compartments . These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential, as well as its potential toxicity and side effects.
Subcellular Localization
1-(o-Tolyl)biguanide’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Understanding the subcellular localization of 1-(o-Tolyl)biguanide is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
1-(o-Tolyl)biguanide can be synthesized through the reaction of o-toluidine with dicyandiamide under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the biguanide structure. The general reaction scheme is as follows:
[ \text{C}_7\text{H}_9\text{N} + \text{C}_2\text{H}_4\text{N}_4 \rightarrow \text{C}9\text{H}{13}\text{N}_5 ]
The reaction conditions often include the use of a solvent such as ethanol or water and an acid catalyst like hydrochloric acid to promote the reaction .
Industrial Production Methods
In industrial settings, the production of 1-(o-Tolyl)biguanide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
1-(o-Tolyl)biguanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the biguanide group into amines or other reduced forms.
Substitution: The aromatic ring in 1-(o-Tolyl)biguanide can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents such as nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
相似化合物的比较
Similar Compounds
1-Phenylbiguanide: Similar in structure but with a phenyl group instead of a tolyl group.
N,N-Dimethylbiguanide: Known for its use as metformin in diabetes treatment.
2-Tolylbiguanide: Another isomer with the tolyl group in a different position.
Uniqueness
1-(o-Tolyl)biguanide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with metal ions in complex formation. This uniqueness makes it valuable in the synthesis of specific metal complexes with desired properties .
属性
IUPAC Name |
1-(diaminomethylidene)-2-(2-methylphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-6-4-2-3-5-7(6)13-9(12)14-8(10)11/h2-5H,1H3,(H6,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZCAOHYQSOZCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4751-99-9 (mono-hydrochloride) | |
| Record name | 2-Tolylbiguanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3042051 | |
| Record name | 1-(o-Tolyl)biguanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93-69-6 | |
| Record name | o-Tolylbiguanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Tolylbiguanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Tolylbiguanide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Tolylbiguanide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51980 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imidodicarbonimidic diamide, N-(2-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(o-Tolyl)biguanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-o-tolylbiguanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-TOLYL BIGUANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T9Z06LCV4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



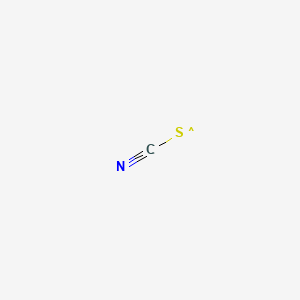
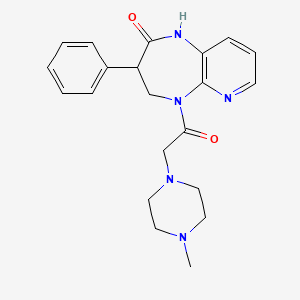
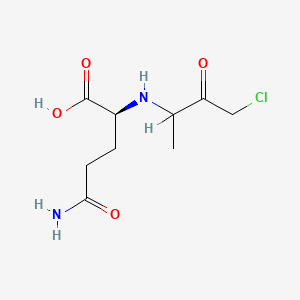

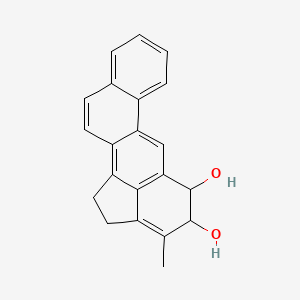
![1-[2-(2-Chlorophenoxy)ethyl]benzimidazole](/img/structure/B1213130.png)
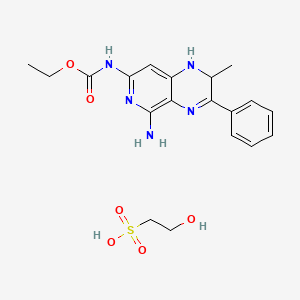
![N-(3-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B1213135.png)
![1-[(4-Methylphenyl)methyl]-4-(1-pyrrolidinyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1213136.png)
![N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzamide](/img/structure/B1213137.png)
![5-(2,4-Dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1213140.png)
![6-methyl-6-pyridin-4-yl-12H-benzimidazolo[1,2-c]quinazoline](/img/structure/B1213141.png)
